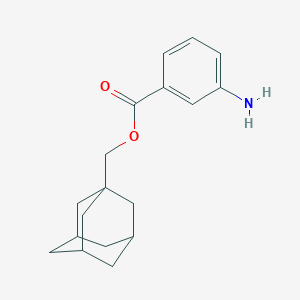

1-Adamantylmethyl 3-aminobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-adamantylmethyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c19-16-3-1-2-15(7-16)17(20)21-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDZXYLXFPWIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC(=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantylmethyl 3-aminobenzoate

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 1-Adamantylmethyl 3-aminobenzoate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages a structure-property relationship approach. By dissecting the molecule into its constituent moieties—the rigid, lipophilic 1-adamantylmethyl group and the polar, aromatic 3-aminobenzoate group—we can project its key characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and detailed experimental protocols for empirical validation.

Introduction and Molecular Structure

1-Adamantylmethyl 3-aminobenzoate is an organic ester formed from 3-aminobenzoic acid and (1-adamantyl)methanol. The molecule uniquely combines the bulky, three-dimensional cage structure of adamantane with the planar, aromatic system of a benzoate derivative. The adamantane moiety is known to confer high lipophilicity and metabolic stability in drug candidates, while the 3-aminobenzoate portion provides sites for hydrogen bonding and potential salt formation, influencing solubility and receptor interactions. Understanding the interplay of these structural features is critical for predicting the compound's behavior in both chemical and biological systems.

Below is the chemical structure of 1-Adamantylmethyl 3-aminobenzoate:

Caption: Chemical Structure of 1-Adamantylmethyl 3-aminobenzoate.

Nomenclature and Identifiers

-

IUPAC Name: (Adamantan-1-yl)methyl 3-aminobenzoate

-

Molecular Formula: C₁₈H₂₃NO₂

-

Molecular Weight: 285.38 g/mol

-

CAS Number: Not assigned (as of the date of this publication)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Adamantylmethyl 3-aminobenzoate. The rationale for these predictions is detailed in the subsequent sections.

| Property | Predicted Value | Rationale |

| Physical State | Crystalline Solid | High molecular weight, rigid structure, and potential for intermolecular H-bonding. |

| Melting Point | > 150 °C | The rigid adamantane cage typically leads to high melting points. |

| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polarity suggest a high boiling point; thermal instability of the ester and amino groups is likely. |

| Water Solubility | Poorly soluble | The large, lipophilic adamantane group is expected to dominate, leading to low aqueous solubility. |

| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, DMF, chloroform | "Like dissolves like" principle; the molecule has significant nonpolar character. |

| Lipophilicity (logP) | 3.5 - 4.5 | The adamantane moiety is highly lipophilic. |

| pKa (of the conjugate acid) | 3.5 - 4.0 | The primary amine's basicity is influenced by the electron-withdrawing ester group on the aromatic ring. Similar to methyl 3-aminobenzoate (pKa ~3.64)[1]. |

In-Depth Analysis and Experimental Protocols

Solubility

Theoretical Basis: Solubility is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The large, nonpolar surface area of the adamantane group in 1-Adamantylmethyl 3-aminobenzoate is expected to make it poorly soluble in water, a highly polar solvent. Conversely, it is predicted to be soluble in organic solvents that can interact favorably with its nonpolar and polar regions.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

-

Preparation: Add an excess amount of 1-Adamantylmethyl 3-aminobenzoate to a known volume of the solvent (e.g., ultrapure water, buffered to a specific pH) in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The choice of a constant temperature is crucial as solubility is temperature-dependent[2].

-

Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL).

Caption: Workflow for Shake-Flask Solubility Measurement.

Lipophilicity (logP)

Theoretical Basis: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. It is a measure of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The adamantane group is a classic example of a lipophilic moiety, and therefore, a high logP value is anticipated for 1-Adamantylmethyl 3-aminobenzoate.

Experimental Protocol: HPLC Method for logP Determination

This method is faster than the shake-flask method and requires less material. It correlates the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.

-

System Preparation: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).

-

Sample Analysis: Inject a solution of 1-Adamantylmethyl 3-aminobenzoate and record its retention time.

-

Calculation: The capacity factor (k) is calculated for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. A calibration curve is generated by plotting log(k) versus the known logP values of the standards. The logP of the test compound is then determined from its measured log(k) and the calibration curve.

Dissociation Constant (pKa)

Theoretical Basis: The pKa is a measure of the acidity or basicity of a compound. For 1-Adamantylmethyl 3-aminobenzoate, the most relevant functional group for protonation/deprotonation in the physiological pH range is the amino group on the benzene ring. The pKa of this group will determine the compound's charge state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The pKa of the amino group is expected to be similar to that of other 3-aminobenzoic acid esters[1].

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. This method directly measures the affinity of the basic site for a proton[3].

Predicted Spectral Properties

A prediction of the key spectral features can guide the structural elucidation and quality control of synthesized 1-Adamantylmethyl 3-aminobenzoate.

-

¹H NMR:

-

Aromatic Protons: Signals in the range of 6.8-7.8 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.

-

Adamantane Protons: A series of broad, overlapping signals in the upfield region (1.5-2.1 ppm), characteristic of the rigid cage structure.

-

Methylene Protons (-O-CH₂-): A singlet or a doublet (depending on coupling) around 3.8-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet that may shift depending on the solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region, typically around 165-170 ppm.

-

Aromatic Carbons: Signals between 110-150 ppm.

-

Adamantane Carbons: Signals in the aliphatic region, typically between 28-40 ppm.

-

Methylene Carbon (-O-CH₂-): A signal around 60-70 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

-

C-O Stretching: Bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 285.38).

-

Fragmentation: Expect to see characteristic fragments corresponding to the loss of the adamantylmethyl group or cleavage of the ester bond.

-

Conclusion and Future Directions

This guide provides a robust, theory-backed framework for understanding the physicochemical properties of 1-Adamantylmethyl 3-aminobenzoate. While the predicted values offer a strong starting point for research and development, it is imperative that they are validated through the empirical methods detailed herein. The interplay between the highly lipophilic adamantane core and the polar aminobenzoate functionality suggests that this molecule may possess interesting properties relevant to drug delivery and materials science. Further studies should focus on the experimental determination of these properties and the investigation of its biological activity and material characteristics.

References

-

PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 3-amino-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Propyl 3-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-aminobenzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.

-

Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]

-

ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]

-

MDPI. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Adamantylmethyl 3-aminobenzoate: Synthesis, Characterization, and Therapeutic Potential

This document provides a comprehensive technical overview of 1-Adamantylmethyl 3-aminobenzoate, a molecule of significant interest for researchers, scientists, and professionals in drug development. As a compound not readily cataloged with a dedicated CAS number, this guide focuses on its rational design, proposed synthesis, predicted properties, and the scientific basis for its potential therapeutic applications. We will explore the strategic incorporation of the adamantane moiety to enhance pharmacokinetic properties and the versatile 3-aminobenzoate core, a well-established pharmacophore.

Introduction and Rationale

The synthesis of novel chemical entities with tailored properties is a cornerstone of modern drug discovery. 1-Adamantylmethyl 3-aminobenzoate represents a strategic combination of two key structural motifs: the rigid, lipophilic adamantane cage and the biologically active aminobenzoate scaffold.

-

The Adamantane Moiety: The adamantane group is a well-regarded "privilged structure" in medicinal chemistry. Its unique diamondoid structure provides a bulky, rigid, and highly lipophilic scaffold. Incorporation of an adamantane group can significantly improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile by enhancing its metabolic stability and ability to cross biological membranes.[1][2] It can also serve as a rigid anchor to orient other functional groups for optimal interaction with biological targets.[3][4]

-

The 3-Aminobenzoate Core: Aminobenzoic acid and its derivatives are versatile building blocks in pharmaceutical development, forming the basis for a wide range of therapeutic agents.[5] They have been explored for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The amino group and the carboxylic acid (or its ester derivative) provide key hydrogen bonding capabilities and points for further chemical modification.

The combination of these two fragments in 1-Adamantylmethyl 3-aminobenzoate is hypothesized to yield a molecule with favorable pharmacokinetic properties and potential for a range of therapeutic applications.

Proposed Synthesis of 1-Adamantylmethyl 3-aminobenzoate

Given the novelty of the target compound, a robust and logical synthetic route is proposed, starting from commercially available precursors. The overall strategy involves two key stages: the preparation of the adamantane-containing alcohol and its subsequent esterification with 3-aminobenzoic acid.

Logical Synthesis Workflow

The proposed synthetic pathway is designed for efficiency and high yield, utilizing well-established and reliable chemical transformations.

Sources

- 1. connectsci.au [connectsci.au]

- 2. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Adamantylmethyl 3-aminobenzoate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Adamantylmethyl 3-aminobenzoate, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its rigid adamantane cage structure. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

1-Adamantylmethyl 3-aminobenzoate combines the bulky, lipophilic adamantane moiety with the electronically active 3-aminobenzoate core. Adamantane derivatives are known for their significant biological activities, including antiviral and antibacterial properties.[1] The precise characterization of this molecule is paramount for understanding its structure-activity relationships and ensuring its purity and identity in research and development settings. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will not only present the spectral data but also delve into the causality behind the observed signals, providing a robust framework for analysis.

Molecular Structure and Analysis Workflow

The structural elucidation of 1-Adamantylmethyl 3-aminobenzoate relies on a synergistic application of multiple spectroscopic techniques. The general workflow involves confirming the molecular weight and elemental formula by mass spectrometry, identifying functional groups using infrared spectroscopy, and finally, mapping the complete carbon-hydrogen framework and connectivity through nuclear magnetic resonance spectroscopy.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-Adamantylmethyl 3-aminobenzoate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete picture of the molecular skeleton can be assembled.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 1-Adamantylmethyl 3-aminobenzoate in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum over a range of 0 to 200 ppm.

-

A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is standard.

-

¹H NMR Spectral Data (Predicted)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | ~ 7.40 | t | 1H | Aromatic CH |

| Hₑ | ~ 7.35 | d | 1H | Aromatic CH |

| Hₔ | ~ 7.20 | s | 1H | Aromatic CH |

| Hₑ | ~ 6.84 | d | 1H | Aromatic CH |

| Hₒ | ~ 3.80 | s | 2H | -NH ₂ |

| Hₖ | ~ 3.75 | s | 2H | -O-CH ₂-Adamantyl |

| Hₘ | ~ 2.00 | br s | 3H | Adamantyl CH (methine) |

| Hₗ | ~ 1.70 | br s | 6H | Adamantyl CH ₂ (methylene) |

| Hₙ | ~ 1.60 | br s | 6H | Adamantyl CH ₂ (methylene) |

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals distinct regions corresponding to the aromatic and aliphatic protons of the molecule.

-

Aromatic Region (6.8-7.5 ppm): The signals for the 3-aminobenzoate moiety are expected in this downfield region. The splitting patterns (doublets and a triplet) arise from ortho and meta couplings between the aromatic protons.[2] The exact shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing ester group. The amino group protons themselves often appear as a broad singlet around 3.8 ppm, the chemical shift of which can be concentration and solvent dependent.

-

Aliphatic Region (1.6-3.8 ppm): The protons of the adamantyl group are characterized by broad, overlapping signals due to the rigid cage structure and complex spin-spin coupling.[3] The singlet at ~3.75 ppm is assigned to the methylene protons (-O-CH₂-) connecting the ester oxygen to the adamantane cage. The remaining adamantyl protons appear as broad singlets around 2.00 ppm (methine protons) and between 1.60-1.70 ppm (methylene protons).[3] The simplicity of the adamantane signals is a direct result of its high Td point group symmetry.[3]

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167.0 | Ester Carbonyl (C =O) |

| ~ 146.5 | Aromatic C -NH₂ |

| ~ 131.0 | Aromatic C -COO |

| ~ 129.5 | Aromatic C H |

| ~ 119.0 | Aromatic C H |

| ~ 118.0 | Aromatic C H |

| ~ 115.5 | Aromatic C H |

| ~ 80.0 | Ester -O-C H₂- |

| ~ 40.5 | Adamantyl Quaternary C |

| ~ 37.0 | Adamantyl C H₂ |

| ~ 31.5 | Adamantyl C H |

| ~ 28.0 | Adamantyl C H₂ |

Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

-

Downfield Region (110-170 ppm): The ester carbonyl carbon is the most deshielded, appearing around 167.0 ppm. The aromatic carbons absorb in the 110-150 ppm range.[4] The carbon attached to the nitrogen (C-NH₂) is typically found at the downfield end of this range (~146.5 ppm), while the carbon attached to the ester group (C-COO) is also significantly deshielded.

-

Upfield Region (25-85 ppm): The aliphatic carbons of the adamantyl moiety and the linker methylene group are found here. The methylene carbon adjacent to the ester oxygen (-O-CH₂-) is expected around 80.0 ppm. The adamantane cage carbons typically appear in the 28-41 ppm range, with the quaternary carbon being the most deshielded.[5]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded first.

-

The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (Adamantyl) |

| 1720 - 1700 | C=O Stretch | Ester |

| 1620 - 1580 | N-H Bend | Primary Amine |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1150 | C-O Stretch | Ester |

| 1350-1250 | C-N Stretch | Aromatic Amine |

Interpretation of IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in 1-Adamantylmethyl 3-aminobenzoate.

-

N-H Vibrations: The presence of a primary amine is confirmed by two distinct, sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[6][7] A bending vibration for the N-H bond is also expected around 1620-1580 cm⁻¹.[7]

-

C=O Vibration: A strong, sharp absorption band between 1720-1700 cm⁻¹ is the characteristic signature of the ester carbonyl (C=O) stretch.[8] Its position indicates a conjugated ester system.

-

C-H Vibrations: The spectrum will show C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic adamantyl protons (below 3000 cm⁻¹).[9] The adamantyl C-H stretches are typically strong and sharp.

-

C-O and C-N Stretches: Strong bands corresponding to the C-O stretching of the ester group will be present in the 1300-1150 cm⁻¹ region.[6] The C-N stretch of the aromatic amine will appear around 1350-1250 cm⁻¹.[7]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and the data is presented as a plot of relative abundance versus m/z.

Predicted Mass Spectrum Fragmentation

Caption: Predicted major fragmentation pathways for 1-Adamantylmethyl 3-aminobenzoate under Electron Ionization (EI).

Interpretation of Mass Spectrum

-

Molecular Ion Peak (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₈H₂₃NO₂), which is 285.17. This peak confirms the molecular formula.

-

Major Fragments: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.[10]

-

Loss of the Adamantylmethoxy Radical: Cleavage of the C-O bond can lead to the loss of the C₁₁H₁₅O• radical, resulting in a prominent peak at m/z 120 , corresponding to the [3-aminobenzoyl]⁺ cation.

-

Formation of the Adamantyl Cation: A very characteristic fragment for adamantane-containing compounds is the adamantyl cation at m/z 135 ([C₁₀H₁₅]⁺).[3] This highly stable tertiary carbocation is often the base peak in the spectrum. This fragment arises from the cleavage of the CH₂-adamantyl bond.

-

Other significant fragments may arise from further fragmentation of the aromatic ring or the adamantane cage.

-

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a definitive structural confirmation of 1-Adamantylmethyl 3-aminobenzoate. Each technique offers complementary information, from the identification of functional groups and molecular weight to the detailed mapping of the carbon-hydrogen framework. The interpretations provided in this guide, based on established principles and data from analogous structures, offer a robust framework for the analysis of this and related adamantane derivatives, ensuring scientific integrity and supporting further research and development.

References

-

Duddeck, H. (1979). ¹³C NMR spectra of adamantane derivatives. Magnetic Resonance in Chemistry, 13(5), 368-370. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Available at: [Link]

-

Nichols, B. P., Seibold, A. M., & Doktor, S. Z. (1989). para-aminobenzoate synthesis from chorismate occurs in two steps. Journal of Biological Chemistry, 264(15), 8597-8601. Available at: [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2021). Synthesis and Characterization of 2-Aminobenzothiazol and 1-Methylisatin Co-Сrystal. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). Study of the composition of amines using IR spectroscopy. ResearchGate. Available at: [Link]

-

All About Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Available at: [Link]

-

Gucwa, K., et al. (2020). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 25(9), 2049. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

-

Patel, K. R., et al. (2023). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Chem Wisdom. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones [Video]. YouTube. Available at: [Link]

-

Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 30(3), 789-797. Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Available at: [Link]

-

Anderson, K. S., et al. (1991). p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. Biochemistry, 30(29), 7196-7204. Available at: [Link]

-

ResearchGate. (2010). Low resolution IR spectrum of adamantane. ResearchGate. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Resources. Hans Reich's Website. Available at: [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

-

Flett, M. St. C. (1951). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 55(8), 1284-1295. Available at: [Link]

-

ResearchGate. (2014). Synthesis and Characterization of 1-phenyl-3-methyl-4-stearoylpyrazol-5-one and Its Lanthanum(III) and Tungsten(VI) Complexes. ResearchGate. Available at: [Link]

-

Brown, R. F. C., Radom, L., Sternhell, S., & White, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. Available at: [Link]

-

Wikipedia. (n.d.). Adamantane. Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. Available at: [Link]

-

Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 39, 138-148. Available at: [Link]

- Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

PubChem. (n.d.). 3-Methylbutyl 2-aminobenzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. kbfi.ee [kbfi.ee]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 1-Adamantylmethyl 3-aminobenzoate in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-adamantylmethyl 3-aminobenzoate, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of public data on this specific compound, this document emphasizes the fundamental principles of solubility and provides a detailed, field-proven experimental protocol for its accurate determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step instructions to empower laboratory investigations.

Introduction: The Significance of Solubility

1-Adamantylmethyl 3-aminobenzoate is a unique molecule that combines a bulky, lipophilic adamantane cage with a more polar aminobenzoate group. This amphipathic nature suggests a complex solubility profile, which is a critical parameter in numerous scientific applications. In drug development, solubility profoundly influences bioavailability, formulation strategies, and dosage form design.[1][2][3] For synthetic chemists, understanding solubility is paramount for reaction setup, purification, and crystallization processes.

Given the absence of a comprehensive public solubility database for 1-adamantylmethyl 3-aminobenzoate, this guide provides the necessary tools to determine these values empirically. We will explore the theoretical underpinnings of its solubility and present a robust, self-validating experimental protocol.

Theoretical Principles: A Tale of Two Moieties

The solubility of 1-adamantylmethyl 3-aminobenzoate is governed by the interplay of its constituent parts: the nonpolar adamantyl group and the polar aminobenzoate group. The adage "like dissolves like" is the guiding principle here.

-

The Adamantyl Group: This bulky, saturated hydrocarbon cage is highly nonpolar (lipophilic). It will readily interact with nonpolar solvents through van der Waals forces. Therefore, 1-adamantylmethyl 3-aminobenzoate is expected to show some degree of solubility in hydrocarbon solvents.[4]

-

The 3-Aminobenzoate Group: This portion of the molecule contains polar functional groups: an amine (-NH2) and an ester (-COO-). These groups are capable of hydrogen bonding and dipole-dipole interactions. This suggests that the molecule will have an affinity for polar solvents.[5] The amine group also introduces pH-dependent solubility, as it can be protonated in acidic conditions to form a more water-soluble salt.

The overall solubility in a given solvent will be a balance between these two competing characteristics. It is likely that 1-adamantylmethyl 3-aminobenzoate will exhibit the highest solubility in solvents of intermediate polarity or in solvent mixtures that can effectively solvate both the nonpolar and polar regions of the molecule.

Predictive Solubility Based on Solvent Properties

To aid in the selection of appropriate solvents for experimental determination, the following table summarizes the properties of common laboratory solvents and a qualitative prediction of the solubility of 1-adamantylmethyl 3-aminobenzoate.

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Hexane | Nonpolar | None | Low to Moderate | Favorable for the adamantyl group, but poor for the aminobenzoate group. |

| Toluene | Nonpolar | None | Moderate | Aromatic ring can interact with the benzoate group, while being nonpolar enough for the adamantyl group. |

| Dichloromethane | Polar Aprotic | Weak Acceptor | Moderate to High | Good balance of polarity to solvate both ends of the molecule. |

| Ethyl Acetate | Polar Aprotic | Acceptor | Moderate to High | Ester functionality can interact with the aminobenzoate group. |

| Acetone | Polar Aprotic | Acceptor | Moderate | Ketone group is a good hydrogen bond acceptor. |

| Ethanol | Polar Protic | Donor & Acceptor | Moderate to High | Can form hydrogen bonds with the aminobenzoate group and has a nonpolar ethyl group. |

| Methanol | Polar Protic | Donor & Acceptor | Moderate | Similar to ethanol, but more polar, which may slightly decrease solubility of the adamantyl portion. |

| Water | Polar Protic | Donor & Acceptor | Low | The large, nonpolar adamantyl group will likely dominate, leading to poor aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong Acceptor | High | Excellent solvent for a wide range of polar and nonpolar compounds.[1] |

Experimental Protocol for Equilibrium Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[6][7][8] This method is considered the gold standard for generating thermodynamically accurate solubility data.

Materials and Reagents

-

1-Adamantylmethyl 3-aminobenzoate (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 1-adamantylmethyl 3-aminobenzoate into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[7]

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).[6]

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[6][7] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.[6]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[6]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.[6]

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of 1-adamantylmethyl 3-aminobenzoate of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the integrity of the results:

-

Run experiments in triplicate: This will allow for the calculation of an average and standard deviation, providing a measure of the precision of the results.

-

Visual confirmation: At the end of the equilibration period, there must be visible excess solid in each vial.

-

Time to equilibrium: Confirm that the measured solubility does not significantly change between later time points (e.g., 48 and 72 hours).[6]

-

Analytical method validation: The chosen analytical method (e.g., HPLC) should be validated for linearity, accuracy, and precision.

Visualizations

Molecular Structure and Polarity

Caption: Workflow for the shake-flask method of equilibrium solubility determination.

Conclusion

References

-

PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Rapid Determination of Lipophilicity (log P) for 1-Adamantylmethyl 3-aminobenzoate Using Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note: A-LC-024

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity is a fundamental physicochemical property that profoundly influences the pharmacokinetic and pharmacodynamic behavior of a drug candidate.[1] It governs a molecule's ability to permeate biological membranes, its distribution throughout the body, and its interaction with metabolic enzymes and protein targets. The octanol-water partition coefficient (P), or its logarithmic form (log P), is the most widely accepted measure of lipophilicity.[2] For ionizable compounds, the distribution coefficient (log D) at a specific pH provides a more physiologically relevant measure.[3]

In the early stages of drug discovery, rapid and reliable methods for determining lipophilicity are essential for screening and optimizing lead compounds. While the traditional shake-flask method is considered the "gold standard," it can be time-consuming and resource-intensive.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust, high-throughput alternative for estimating log P values.[4] This method is based on the principle that a compound's retention time on a nonpolar stationary phase is directly proportional to its lipophilicity.[5] The introduction of a bulky, lipophilic moiety like adamantane is a common strategy in medicinal chemistry to enhance a compound's therapeutic effect by increasing its lipophilicity.[6][7] This application note provides a detailed protocol for the determination of the log P value of 1-adamantylmethyl 3-aminobenzoate, a compound featuring a highly lipophilic adamantane group, using an isocratic RP-HPLC method.

Principle of the Method

The RP-HPLC method for log P determination relies on the correlation between the logarithm of the retention factor (k') and the known log P values of a series of standard compounds. The retention factor, k', is a measure of the time a solute spends in the stationary phase relative to the mobile phase and is calculated from the retention time of the analyte (t_R) and the column dead time (t_0), which is the retention time of an unretained compound.[1]

The relationship between log k' and log P is described by the linear equation:

log P = a * log k' + b

where 'a' and 'b' are the slope and y-intercept of the calibration curve, respectively. By first establishing a calibration curve with a set of well-characterized reference compounds, the log P of an unknown compound can be accurately determined from its measured retention time under the same chromatographic conditions.

Materials and Methods

Reagents and Chemicals

-

1-Adamantylmethyl 3-aminobenzoate (Test Compound)

-

Reference Standards (Sigma-Aldrich or equivalent):

-

Uracil (for t_0 determination)

-

Aniline

-

Toluene

-

Naphthalene

-

Biphenyl

-

Anthracene

-

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Sodium hydroxide (NaOH)

-

Water (HPLC grade, 18.2 MΩ·cm)

Instrumentation

-

HPLC system equipped with:

-

Isocratic pump

-

Autosampler

-

Thermostatted column compartment

-

UV-Vis detector

-

Chromatographic Conditions

To ensure that the 1-adamantylmethyl 3-aminobenzoate is in its non-ionized form, the pH of the mobile phase must be adjusted. The pKa of the amino group of 3-aminobenzoic acid is approximately 4.79.[8] Therefore, a mobile phase pH of 7.4 will ensure the amino group is deprotonated and the molecule is neutral.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 25 mM Phosphate Buffer (pH 7.4) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Preparation of Standard and Sample Solutions

-

Phosphate Buffer (25 mM, pH 7.4): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.4 with a 1 M NaOH solution.

-

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions.

-

Working Standard Mixture: Combine aliquots of each stock solution and dilute with the mobile phase to a final concentration of approximately 50 µg/mL for each standard.

-

Sample Solution (50 µg/mL): Accurately weigh and dissolve 1-adamantylmethyl 3-aminobenzoate in the mobile phase to a final concentration of 50 µg/mL.

-

t_0 Marker Solution (50 µg/mL): Prepare a solution of uracil in the mobile phase.

Experimental Protocol

System Suitability

Before sample analysis, perform at least five replicate injections of the working standard mixture to ensure the system is equilibrated and performing consistently. The relative standard deviation (RSD) for the retention times of each standard should be less than 2%.

Determination of Column Dead Time (t_0)

Inject the uracil solution and record the retention time. Uracil is considered an unretained compound in reversed-phase systems, and its retention time represents the column dead time (t_0).

Calibration Curve Generation

-

Inject the working standard mixture into the HPLC system.

-

Record the retention time (t_R) for each reference standard.

-

Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0

-

Calculate the logarithm of the retention factor (log k') for each standard.

-

Plot the known log P values of the reference standards (see Table 2) against their corresponding calculated log k' values.

-

Perform a linear regression analysis to obtain the equation of the line (y = ax + b) and the correlation coefficient (R²). The R² value should be > 0.98 for a valid calibration.

Figure 1: Experimental workflow for the determination of log P by RP-HPLC.

Sample Analysis

-

Inject the 1-adamantylmethyl 3-aminobenzoate sample solution into the HPLC system.

-

Record the retention time (t_R).

-

Calculate the retention factor (k') and its logarithm (log k') for the sample using the same formulas as for the standards.

-

Determine the log P of 1-adamantylmethyl 3-aminobenzoate by substituting its log k' value into the calibration curve equation.

Results and Discussion

The following table presents hypothetical but realistic data for the retention times of the reference standards and the test compound.

Table 1: Retention Data and Calculated Values

| Compound | t_R (min) | k' | log k' |

| Uracil (t_0) | 1.52 | - | - |

| Aniline | 2.85 | 0.875 | -0.058 |

| Toluene | 4.68 | 2.079 | 0.318 |

| Naphthalene | 7.23 | 3.757 | 0.575 |

| Biphenyl | 9.87 | 5.493 | 0.740 |

| Anthracene | 14.56 | 8.579 | 0.933 |

| 1-Adamantylmethyl 3-aminobenzoate | 12.34 | 7.118 | 0.852 |

Table 2: Reference Standards and their log P Values

| Reference Standard | log P |

| Aniline | 0.90 |

| Toluene | 2.73 |

| Naphthalene | 3.30 |

| Biphenyl | 3.90 |

| Anthracene | 4.45 |

Calibration Curve

A plot of the literature log P values against the experimentally determined log k' values for the reference standards yielded a linear relationship with a high correlation coefficient.

Figure 2: Calibration curve for log P determination.

The equation of the calibration curve is: log P = 4.12 * (log k') + 1.25

Determination of log P for 1-Adamantylmethyl 3-aminobenzoate

Using the log k' value of 0.852 for the test compound:

log P = 4.12 * (0.852) + 1.25 log P = 4.76

The determined log P value of 4.76 for 1-adamantylmethyl 3-aminobenzoate is significantly higher than that of its parent compound, methyl 3-aminobenzoate (estimated log P ~1.01), which is consistent with the highly lipophilic nature of the adamantane moiety.[9] This high lipophilicity suggests that the compound is likely to readily cross biological membranes.

Conclusion

This application note demonstrates a rapid, reliable, and reproducible RP-HPLC method for the determination of the lipophilicity (log P) of 1-adamantylmethyl 3-aminobenzoate. The method is suitable for high-throughput screening of compounds in a drug discovery setting and provides valuable information for predicting the ADME properties of drug candidates. The determined high log P value underscores the significant contribution of the adamantane group to the overall lipophilicity of the molecule.

References

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- WuXi AppTec. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec DMPK.

-

MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

-

ACS Publications. (2013, February 25). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]

-

MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Retrieved from [Link]

-

Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

National Center for Biotechnology Information. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminobenzoic Acid. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in the Use of HPLC for Evaluation of Lipophilicity. Retrieved from [Link]

-

MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Values of logP and logk for the Test Compounds Used in This Study. Retrieved from [Link]

-

ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

-

Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]

-

Chromatography Online. (n.d.). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?. Retrieved from [Link]

-

Pharmacia. (2023, October 11). Adamantane-containing drug delivery systems. Retrieved from [Link]

Sources

- 1. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Investigating the Antioxidant Potential of Adamantyl Benzoates

Abstract

This comprehensive guide provides a detailed framework for researchers, medicinal chemists, and drug development professionals to investigate the antioxidant potential of adamantyl benzoates. Adamantyl benzoates are a novel class of compounds that merge the unique physicochemical properties of the adamantane cage—notably its high lipophilicity and structural rigidity—with the established antioxidant characteristics of substituted benzoate moieties. This document outlines the scientific rationale, proposed synthesis, and a suite of detailed protocols for in vitro and cell-based assays to thoroughly characterize their antioxidant and cytoprotective effects. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for the systematic evaluation of these promising compounds.

Introduction: The Rationale for Investigating Adamantyl Benzoates as Novel Antioxidants

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. The therapeutic utility of many antioxidant compounds is often limited by poor bioavailability, metabolic instability, or an inability to cross cellular membranes to reach sites of oxidative damage.

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has been successfully incorporated into numerous approved drugs to enhance their pharmacokinetic profiles. Its unique structure can improve membrane permeability, resist metabolic degradation, and provide a scaffold for precise spatial orientation of pharmacophores. We hypothesize that by esterifying adamantanol with various substituted benzoic acids (particularly those with phenolic hydroxyl groups), we can create a new class of lipophilic antioxidants—adamantyl benzoates—with potentially enhanced cellular uptake and antioxidant efficacy.

This guide provides the foundational protocols to synthesize and validate the antioxidant potential of these novel chemical entities.

Proposed Synthesis of Adamantyl Benzoates

While specific adamantyl benzoates may require tailored synthesis routes, a general and robust method involves the esterification of adamantanol with a substituted benzoic acid. A classic approach is the Steglich esterification, which proceeds under mild conditions.

General Steglich Esterification Protocol

This protocol describes the synthesis of an adamantyl benzoate from 1-adamantanol and a generic substituted benzoic acid.

Materials:

-

1-Adamantanol

-

Substituted benzoic acid (e.g., 4-hydroxybenzoic acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Argon or nitrogen gas supply

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and 1-adamantanol (1.1 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

-

Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the pure adamantyl benzoate.

Causality: The use of DCC as a coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of adamantanol. DMAP serves as a catalyst to accelerate the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the activated acid and DCC.

In Vitro Evaluation of Antioxidant Capacity

A battery of in vitro assays should be employed to characterize the antioxidant mechanism and potency of the synthesized adamantyl benzoates. It is critical to use multiple assays as they reflect different aspects of antioxidant action.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.[2]

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the adamantyl benzoate test compound in methanol.

-

In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution.

-

For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

-

Prepare the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of the adamantyl benzoate test compound.

-

In a 96-well plate, add 20 µL of the test compound solution to 180 µL of the diluted ABTS•⁺ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37 °C before use.

-

Prepare a series of concentrations of the adamantyl benzoate test compound.

-

In a 96-well plate, add 20 µL of the test compound solution to 180 µL of the FRAP reagent.

-

Incubate at 37 °C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Create a standard curve using a known antioxidant, such as Trolox, and express the results as Trolox equivalents (TE).

| Assay | Principle | Wavelength | Standard |

| DPPH | Hydrogen Atom Transfer | 517 nm | Trolox / Ascorbic Acid |

| ABTS | Electron Transfer | 734 nm | Trolox |

| FRAP | Electron Transfer (Fe³⁺ reduction) | 593 nm | Trolox / FeSO₄ |

Cell-Based Assays for Cytoprotective Effects

Cell-based assays are crucial for evaluating the biological relevance of the antioxidant activity observed in vitro, as they account for factors like cell permeability, metabolism, and localization.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cells.[3]

Workflow for CAA Assay:

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

-

Seed human hepatocarcinoma (HepG2) cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

-

Remove the growth medium and wash the cells with PBS.

-

Treat the cells with various concentrations of the adamantyl benzoate test compounds and 25 µM DCFH-DA in treatment medium for 1 hour at 37 °C.

-

Remove the treatment medium and wash the cells three times with PBS.

-

Add 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) to all wells to induce peroxyl radical formation.

-

Immediately place the plate in a microplate reader pre-heated to 37 °C.

-

Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

Calculate the area under the curve for both control and treated wells to determine the CAA value.

Intracellular ROS Measurement using DCFH-DA

This assay directly measures the level of intracellular ROS after exposure to an oxidative stressor, with and without pre-treatment with the test compound.[4]

Protocol:

-

Seed a suitable cell line (e.g., PC12, SH-SY5Y) in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of adamantyl benzoate for a predetermined time (e.g., 1-4 hours).

-

Induce oxidative stress by adding a stressor like H₂O₂ or rotenone for 30-60 minutes.

-

Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37 °C in the dark.[4]

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Ex: 485 nm, Em: 530 nm).[4] A reduction in fluorescence in the treated cells compared to the stressed control indicates a decrease in intracellular ROS.

Investigating Mechanisms of Action

The antioxidant activity of adamantyl benzoates is likely to be multifaceted. The following pathways and mechanisms are proposed for investigation.

Proposed Antioxidant Mechanisms

-

Direct Radical Scavenging: The phenolic hydroxyl group on the benzoate moiety can donate a hydrogen atom to neutralize free radicals. The bulky adamantyl group may sterically hinder pro-oxidant reactions and enhance the stability of the resulting phenoxyl radical.

-

Enhanced Lipophilicity and Membrane Interaction: The adamantane cage significantly increases the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and localization within the lipid bilayer, where it can protect against lipid peroxidation.

-

Activation of the Nrf2-ARE Pathway: Some antioxidants can upregulate endogenous antioxidant defenses by activating the Nrf2 transcription factor. This leads to the expression of a battery of cytoprotective genes.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Adamantylmethyl 3-Aminobenzoate

Welcome to the technical support center for the synthesis of 1-Adamantylmethyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yields and product purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience with sterically demanding esterification reactions.

Introduction to the Synthesis

The synthesis of 1-Adamantylmethyl 3-aminobenzoate is typically achieved through the Fischer esterification of 3-aminobenzoic acid with 1-adamantylmethanol.[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[1] The bulky adamantyl group introduces significant steric hindrance, which can impede the reaction and lead to lower yields compared to esterifications with less bulky alcohols.[2] Furthermore, the presence of the amino group on the benzoic acid moiety can lead to side reactions if not properly managed. This guide will address these specific challenges to help you optimize your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-Adamantylmethyl 3-aminobenzoate in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Possible Causes and Solutions:

-

Steric Hindrance: The bulky 1-adamantyl group can sterically hinder the approach of the alcohol to the protonated carboxylic acid.

-

Solution: Increase the reaction time and/or temperature to provide more energy for the molecules to overcome the activation barrier. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product side, as per Le Chatelier's Principle.[2]

-

-

Insufficient Catalyst: The basic amino group of 3-aminobenzoic acid can neutralize the acid catalyst, rendering it ineffective.[3]

-

Solution: Use a stoichiometric amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to ensure enough acid is present to both protonate the carboxylic acid and account for the basicity of the amino group.[3]

-

-

Reversibility of the Reaction: The Fischer esterification is a reversible reaction, and the presence of water can hydrolyze the ester back to the starting materials.[4][5]

-

Solution: As mentioned, a Dean-Stark trap is highly effective. Alternatively, using a large excess of the alcohol (1-adamantylmethanol) can also shift the equilibrium towards the product. However, this may complicate purification.

-

Q2: I am observing significant amounts of unreacted starting materials. What can I do?

Possible Causes and Solutions:

-

Inadequate Reaction Conditions: The reaction may not have reached completion due to insufficient time, temperature, or catalyst.

-

Poor Solubility: The starting materials may not be fully dissolved in the reaction solvent, limiting their ability to react.

-

Solution: Choose a solvent that can dissolve both starting materials at the reaction temperature. Toluene or xylene are good choices when using a Dean-Stark trap.

-

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Possible Causes and Solutions:

-

Unreacted Starting Materials: As discussed, incomplete conversion is a common issue.

-

Purification Strategy: After the reaction, neutralize the excess acid with a base like sodium bicarbonate.[6] The unreacted 3-aminobenzoic acid will be deprotonated and can be removed by an aqueous wash. The unreacted 1-adamantylmethanol can be removed by column chromatography.

-

-

Side Products: Under strongly acidic conditions and high temperatures, side reactions can occur.

-

N-Acylation: The amino group of one molecule of 3-aminobenzoic acid could potentially react with the activated carboxylic acid of another, leading to amide formation. While less likely under these conditions compared to esterification, it's a possibility.

-

Elimination: The adamantyl carbocation is relatively stable, and under harsh acidic conditions, elimination to form an alkene could occur, though this is less common for adamantyl systems.

-

Purification Strategy: Column chromatography is the most effective method for separating the desired ester from these potential side products. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) should provide good separation.

-

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst for this reaction?

A: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[4] p-Toluenesulfonic acid is another good option and is a solid, making it easier to handle.

Q: Can I use a different solvent?

A: Yes, while toluene is often preferred for its ability to azeotropically remove water with a Dean-Stark trap, other high-boiling point, non-reactive solvents like xylene or dioxane can also be used.

Q: How can I monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being less polar than the carboxylic acid starting material, will have a higher Rf value.

Q: Is it necessary to protect the amino group of 3-aminobenzoic acid?

A: While not strictly necessary for the Fischer esterification, protecting the amino group (e.g., as an acetyl or Boc derivative) can prevent potential side reactions and may improve the overall yield by preventing catalyst neutralization. However, this adds extra steps to the synthesis (protection and deprotection). For a more direct approach, using a stoichiometric amount of acid catalyst is often sufficient.

Experimental Protocols

Optimized Synthesis of 1-Adamantylmethyl 3-Aminobenzoate

Materials:

-

3-Aminobenzoic acid

-

1-Adamantylmethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for column chromatography (Hexane, Ethyl Acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add 3-aminobenzoic acid (1.0 eq), 1-adamantylmethanol (1.2 eq), and toluene (enough to suspend the reagents).

-

Slowly add concentrated sulfuric acid (1.0-1.2 eq) to the mixture with stirring.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 16-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of gas evolution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Adamantylmethyl 3-aminobenzoate.

Data Presentation

| Parameter | Recommended Value | Rationale |

| Reactant Ratio | 1:1.2 (Acid:Alcohol) | A slight excess of the alcohol helps to drive the equilibrium towards the product. |

| Catalyst Loading | 1.0-1.2 eq H₂SO₄ | A stoichiometric amount is needed to protonate the carbonyl and neutralize the amino group.[3] |

| Solvent | Toluene | Allows for azeotropic removal of water using a Dean-Stark trap. |

| Temperature | Reflux (~111 °C) | Provides sufficient energy to overcome the activation barrier due to steric hindrance. |

| Reaction Time | 16-24 hours | The sterically hindered nature of the reaction requires a longer reaction time for completion. |

Visualizations

Reaction Mechanism

Caption: Fischer Esterification Mechanism

Troubleshooting Workflow

Caption: Troubleshooting Decision Tree

Yield Optimization Flowchart

Caption: Process for Yield Optimization

References

- Preparation method of 3-amino-1-adamantanol.

- Adamantane. Wikipedia.

- Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.

- A Novel Synthesis of 3-Amino-1-Adamantanemethanol.

- Synthesis of (3-Hydroxyadamantan-1-yl)methanols.

- METHYL 3-AMINOBENZO

- Method for synthesizing 3-amino-1-adamantanol.

- Esterification (Experiment). Chemistry LibreTexts.

- esterification - alcohols and carboxylic acids. Chemguide.

- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.

- Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab.

- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.

- Alcohol - Esterific

Sources

- 1. Alcohol - Esterification, Chemistry, Reactions | Britannica [britannica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Overcoming Solubility Challenges with 1-Adamantylmethyl 3-aminobenzoate in Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with 1-Adamantylmethyl 3-aminobenzoate. By understanding the physicochemical properties of this lipophilic compound and employing systematic solubilization strategies, reliable and reproducible assay results can be achieved.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-Adamantylmethyl 3-aminobenzoate that influence its solubility?

1-Adamantylmethyl 3-aminobenzoate possesses two key structural components that dictate its solubility behavior:

-